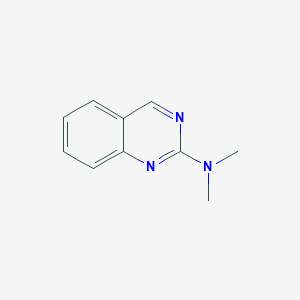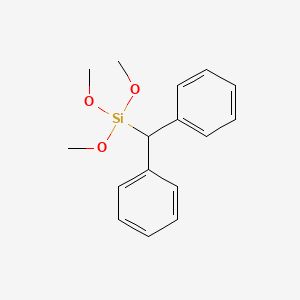
(Diphenylmethyl)trimethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Diphenylmethyl)trimethoxysilane is an organosilicon compound with the molecular formula C16H20O3Si. It is a colorless liquid that is used in various chemical applications due to its unique properties. The compound is known for its ability to act as a coupling agent, which helps in bonding organic and inorganic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Diphenylmethyl)trimethoxysilane can be synthesized through the reaction of diphenylmethanol with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. The process involves the substitution of the hydroxyl group in diphenylmethanol with the trimethoxysilyl group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of efficient catalysts and optimized reaction conditions helps in achieving high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: (Diphenylmethyl)trimethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed during hydrolysis can undergo condensation reactions to form siloxane polymers.
Major Products: The major products formed from these reactions include silanols, siloxane polymers, and silyl ethers, depending on the reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (Diphenylmethyl)trimethoxysilane involves the formation of silanol groups through hydrolysis, which can further condense to form siloxane bonds. These siloxane bonds help in improving the adhesion between organic and inorganic materials. The compound can also undergo substitution reactions with various nucleophiles, leading to the formation of silyl ethers and amines .
Comparison with Similar Compounds
Trimethoxysilane: An organosilicon compound with the formula HSi(OCH3)3.
Phenyltrimethoxysilane: An organosilicon compound with the formula C6H5Si(OCH3)3.
Vinyltrimethoxysilane: An organosilicon compound with the formula CH2=CHSi(OCH3)3.
Uniqueness: (Diphenylmethyl)trimethoxysilane is unique due to its ability to form strong siloxane bonds, which enhance the adhesion between organic and inorganic materials. Its structure allows for versatile chemical modifications, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C16H20O3Si |
|---|---|
Molecular Weight |
288.41 g/mol |
IUPAC Name |
benzhydryl(trimethoxy)silane |
InChI |
InChI=1S/C16H20O3Si/c1-17-20(18-2,19-3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3 |
InChI Key |
XXFJMDCSFFVEOY-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C(C1=CC=CC=C1)C2=CC=CC=C2)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate](/img/structure/B11721272.png)

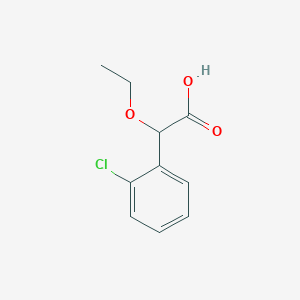
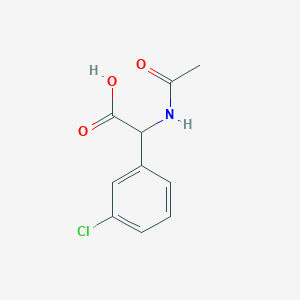
![N-Hydroxy-2-[(tetrahydro-2H-pyran-4-yl)oxy]ethanimidamide](/img/structure/B11721298.png)

![6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B11721324.png)
![7-Chloro-5-ethyl-3-methyl-isoxazolo[4,5-d]pyrimidine](/img/structure/B11721325.png)
![(R)-N-[(E)-(5-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11721338.png)
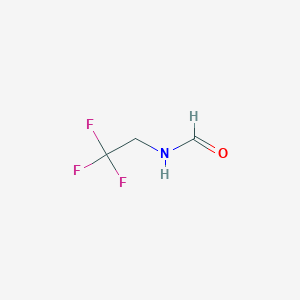

![3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B11721354.png)
